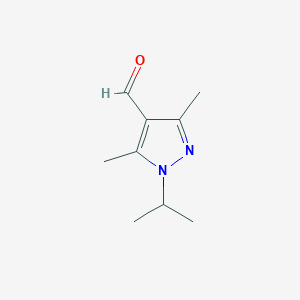
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
In the first paper, a novel synthesis route for pyrazole derivatives is described. The process involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with acetyl acetone through Knoevenagel/Michael/aldol reactions to yield intermediate cyclohexanone derivatives. These intermediates are then treated with hydrazine hydrate or hydroxylamine hydrochloride to afford 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives . This method could potentially be adapted for the synthesis of "1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The structures of the synthesized compounds in the first paper were confirmed using various spectroscopic techniques, including infrared spectroscopy, proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), and mass spectroscopy . These techniques are essential for determining the molecular structure and confirming the identity of the synthesized compounds. For "1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde," similar analytical methods would be employed to analyze its molecular structure.
Chemical Reactions Analysis
The second paper explores the reaction of 4-aryl-5-aminopyrazoles with various aldehydes in strong acidic media, leading to the formation of pyrazolo[3,4-c]isoquinoline derivatives . The reaction pathway is influenced by the nature of the aldehyde used, with some leading to cyclization and others resulting in the elimination of fragments. This study highlights the reactivity of pyrazole derivatives and how they can undergo complex transformations, which could be relevant when considering the chemical reactions of "1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde."
Physical and Chemical Properties Analysis
While the physical and chemical properties of "1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde" are not directly discussed in the provided papers, the properties of similar compounds can be inferred. Pyrazole derivatives typically exhibit varied solubility in organic solvents and may show different reactivities depending on the substituents present on the pyrazole ring. The spectroscopic data provided in the first paper can also give clues about the electronic properties of the compounds, which are important for understanding their physical and chemical behavior .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is involved in various synthetic processes. Its synthesis can be achieved by the Vilsmeier-Haack formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles, leading to the formation of corresponding 4-formyl derivatives (Attaryan et al., 2006). Another study highlights the synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, showcasing the versatility of this compound (Attaryan et al., 2008).
Role in Novel Compound Formation
This compound is instrumental in forming new chemical structures. For instance, it has been used in the synthesis of novel 3,5-dicyano-2,6-dimethyl 1,4-dihydropyridines, highlighting its role in creating functionally diverse molecules (Thakrar et al., 2012). It is also involved in forming 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, demonstrating its capacity to contribute to complex molecular architectures (Asiri & Khan, 2010).
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-propan-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6(2)11-8(4)9(5-12)7(3)10-11/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDDILHDCQLNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411717 | |
| Record name | 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
890626-07-0 | |
| Record name | 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)




![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)
![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)
